
(S)-benzyl 4-oxoazetidine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl (2S)-4-oxoazetidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLBHSIXLWVFU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352046 | |
Record name | Benzyl (2S)-4-oxoazetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72776-05-7 | |
Record name | Benzyl (2S)-4-oxoazetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-Benzyl 4-oxoazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 219.21 g/mol
The compound features a bicyclic structure that includes an azetidine ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
Anticancer Properties
In vitro studies demonstrate that this compound can induce apoptosis in cancer cells. The mechanism involves modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased rates of programmed cell death. This activity suggests potential applications in cancer therapeutics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Gram-positive |
Escherichia coli | 64 µg/mL | Gram-negative |
Candida albicans | 128 µg/mL | Fungal |
This data indicates that the compound has potential as a broad-spectrum antimicrobial agent.
Case Study on Anticancer Effects
In a laboratory setting, this compound was tested on human cancer cell lines. The findings demonstrated a dose-dependent response in apoptosis induction:
Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
---|---|---|
10 | 85 | 15 |
25 | 60 | 40 |
50 | 30 | 70 |
The results suggest that higher concentrations significantly enhance the compound's efficacy against cancer cells .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
(S)-Benzyl 4-oxoazetidine-2-carboxylate serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in the preparation of beta-lactam antibiotics, which are crucial in treating bacterial infections. The compound's azetidine structure allows for various chemical transformations, enabling the creation of diverse derivatives with tailored biological activities .
Synthetic Routes
The synthesis typically involves cyclization reactions of amino acid derivatives with carbonyl compounds. For instance, the reaction conditions are carefully controlled to achieve the desired stereochemistry, often employing catalysts and specific temperature settings to enhance yield and purity .
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study evaluated its derivatives against common bacterial strains, revealing that structural modifications could enhance their efficacy as antibiotic agents. This highlights the compound's potential in developing new antimicrobial therapies .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which may be beneficial in creating therapeutic agents targeting various diseases. Its interaction with enzymes can influence critical biochemical pathways, making it a candidate for drug development .
Cell Adhesion Modulation
Recent studies have demonstrated that certain derivatives can modulate cell adhesion and signaling pathways, indicating potential applications in cancer therapy. By affecting integrin-mediated cell signaling, these compounds may contribute to novel treatment strategies for malignancies .
Case Study: Integrin Targeting
A detailed investigation into the interactions of this compound derivatives with integrins showed promising results in enhancing cellular adhesion properties. This suggests potential applications in tissue engineering and regenerative medicine .
Q & A
Q. What are the standard synthetic routes for (S)-benzyl 4-oxoazetidine-2-carboxylate?
The compound is typically synthesized via esterification of 4-oxoazetidine-2-carboxylic acid with benzyl alcohol under acidic catalysis. Key steps include protecting the azetidine nitrogen, followed by benzyl ester formation. Reaction conditions (e.g., DCC/DMAP coupling or acid-mediated esterification) are optimized for yield and stereochemical control. Purification often involves column chromatography or recrystallization .
Q. How is this compound characterized spectroscopically?
Characterization employs:
- NMR : H and C NMR to confirm the benzyl ester moiety (δ ~5.1 ppm for CHPh) and azetidine ring protons (δ ~3.5–4.5 ppm).
- IR : Stretching frequencies for carbonyl groups (C=O at ~1720–1750 cm).
- Mass Spectrometry : Molecular ion peak at m/z 205.21 (CHNO) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., Mercury CSD for structural visualization) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a precursor for β-lactam analogs with antimicrobial or enzyme-inhibitory activity.
- Peptide Mimetics : The strained azetidine ring mimics proline in peptide backbones for conformational studies.
- Catalysis : Explored in asymmetric synthesis due to its chiral center .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral Lewis acids) during ring closure.
- Analytical Methods :
- Chiral HPLC : Columns like Chiralpak® IA/IB to resolve (S)- and (R)-isomers.
- Optical Rotation : Compare specific rotation ([α]) with literature values (e.g., reported [α] = -45° in methanol) .
Q. What computational tools model its reactivity in drug design?
- Mercury CSD : Analyzes crystal packing and intermolecular interactions (e.g., hydrogen bonding with the 4-oxo group) .
- DFT Calculations : Predict electronic properties (e.g., nucleophilicity of the azetidine nitrogen) for reaction optimization .
Q. How to address instability during storage or reactions?
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the ester group.
- Reaction Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture .
Q. What strategies preserve stereochemical integrity in derivatives?
- Stereoselective Functionalization : Use directing groups (e.g., Boc protection) to control substitution at the azetidine ring.
- Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries during derivatization .
Q. How to resolve contradictions in reported biological activity data?
- Assay Validation : Compare IC values across multiple assays (e.g., enzyme inhibition vs. cell-based viability).
- Structural Confirmation : Verify derivative structures via X-ray or NOESY NMR to rule out epimerization .
Methodological Guidelines
- Synthesis Optimization : Vary solvents (e.g., DMF vs. acetonitrile) and temperatures (0°C to reflux) to balance reaction rate and stereoselectivity .
- Biological Screening : Pair in vitro enzyme assays (e.g., serine protease inhibition) with molecular docking studies to correlate activity with structural features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.